molecular formula C9H22BrN B14342891 N,N,2-Trimethyl-N-propylpropan-1-aminium bromide CAS No. 92623-29-5

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide

Cat. No.: B14342891
CAS No.: 92623-29-5
M. Wt: 224.18 g/mol
InChI Key: SAMNQUPPYUHSAD-UHFFFAOYSA-M
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Description

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their positively charged nitrogen atom, which is bonded to four organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether and recrystallized from dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethylformamide.

    Redox Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.

Scientific Research Applications

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is unique due to its specific alkyl group arrangement and bromide ion, which confer distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to undergo various substitution reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry .

Properties

CAS No.

92623-29-5

Molecular Formula

C9H22BrN

Molecular Weight

224.18 g/mol

IUPAC Name

dimethyl-(2-methylpropyl)-propylazanium;bromide

InChI

InChI=1S/C9H22N.BrH/c1-6-7-10(4,5)8-9(2)3;/h9H,6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

SAMNQUPPYUHSAD-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)CC(C)C.[Br-]

Origin of Product

United States

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